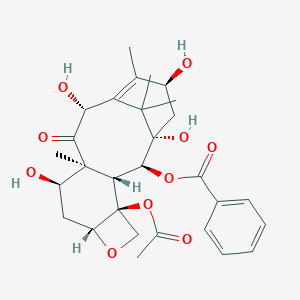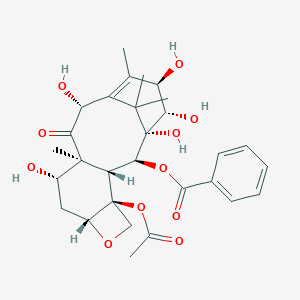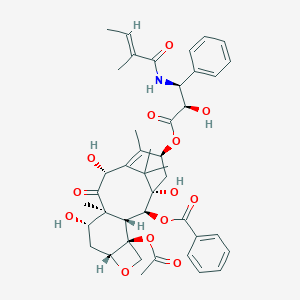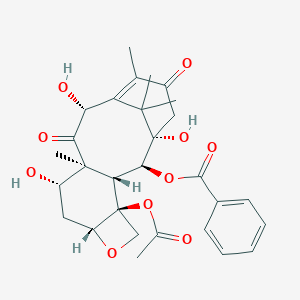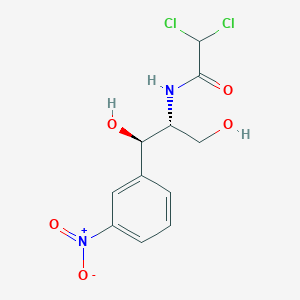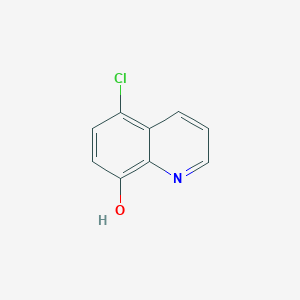
5-Chlor-8-hydroxychinolin
Übersicht
Beschreibung
Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antibakterielle, antifungale und antiamoebische Eigenschaften . Cloxyquin wurde in der Forschung zur Behandlung von Tuberkulose und Dermatosen eingesetzt und zeigt auch Potenzial bei der Unterdrückung des Wachstums und der Metastasierung von Melanomzellen .
Wissenschaftliche Forschungsanwendungen
Cloxyquin has a wide range of scientific research applications:
Chemistry: Cloxyquin is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Cloxyquin shows potential in treating tuberculosis and dermatoses.
Industry: Cloxyquin is used in the development of antimicrobial agents and other pharmaceutical products.
Safety and Hazards
5-Chloro-8-hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Wirkmechanismus
Target of Action
5-Chloro-8-hydroxyquinoline, also known as cloxyquin, is a derivative of 8-hydroxyquinoline . It primarily targets metal ions, specifically copper and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cell signaling .
Mode of Action
Cloxyquin acts as a metal ionophore, facilitating the transport of copper and zinc ions across cell membranes . Unlike chelators, which deplete cells of metal ions, cloxyquin causes cellular accumulation of these ions . This unique mode of action allows cloxyquin to modulate metal ion homeostasis within cells, potentially disrupting key biochemical processes .
Biochemical Pathways
For instance, in cancer cells, cloxyquin has been proposed to trigger apoptotic cell death through several possible pathways, likely due to toxic intracellular copper accumulation .
Pharmacokinetics
Cloxyquin exhibits rapid and extensive absorption when applied topically . Its interaction with serum albumin, a major protein in blood plasma, suggests a potential role of this protein as a carrier of cloxyquin in blood circulation . This interaction could influence the compound’s distribution, metabolism, and excretion, thereby affecting its bioavailability . Furthermore, a novel polymorph of 5-Chloro-8-hydroxyquinoline has been reported to have improved water solubility and faster dissolution rate , which could enhance its pharmacokinetic properties.
Result of Action
At the molecular level, cloxyquin’s interaction with copper and zinc ions can lead to changes in metal ion homeostasis within cells . This can disrupt normal cellular functions and lead to cell death, particularly in cancer cells . At the cellular level, cloxyquin has been found to cause significant cytotoxicity, especially when co-treated with copper (II), resulting in increased intracellular copper .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cloxyquin. For instance, the presence of copper (II) enhances the cytotoxicity of cloxyquin . Additionally, the compound’s stability and activity may be affected by pH, temperature, and the presence of other substances in its environment . It’s also important to note that cloxyquin is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemische Analyse
Biochemical Properties
5-Chloro-8-hydroxyquinoline interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the chymotrypsin-like activity of the proteasome, a protein complex that degrades unneeded or damaged proteins in cells . The compound’s interaction with the proteasome is thought to be a key factor in its biological activity .
Cellular Effects
5-Chloro-8-hydroxyquinoline has significant effects on various types of cells and cellular processes . It has been found to induce growth inhibition and apoptosis in human ovarian (A2780) and lung (A549) cancer cells in a concentration-dependent manner . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-8-hydroxyquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to exert its effects at the molecular level primarily through its interaction with the proteasome . Copper (II) ions have been found to increase the activity of 5-Chloro-8-hydroxyquinoline .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-8-hydroxyquinoline change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Chloro-8-hydroxyquinoline vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
5-Chloro-8-hydroxyquinoline is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
5-Chloro-8-hydroxyquinoline is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Vorbereitungsmethoden
Cloxyquin kann durch verschiedene Syntheserouten hergestellt werden. Ein übliches Verfahren beinhaltet die Chlorierung von 8-Hydroxychinolin. Die Reaktion verwendet typischerweise Chlorgas in Gegenwart eines geeigneten Lösungsmittels und Katalysators. Die Reaktionsbedingungen, wie Temperatur und Reaktionszeit, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren . Industrielle Produktionsverfahren können großtechnische Chlorierungsprozesse mit optimierten Reaktionsbedingungen umfassen, um eine hohe Effizienz und Wirtschaftlichkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Cloxyquin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Cloxyquin kann zu Chinolinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Cloxyquin in verschiedene Hydroxychinolinderivate umwandeln.
Substitution: Substitutionsreaktionen, wie Halogenierung, können verschiedene funktionelle Gruppen in das Cloxyquin-Molekül einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Cloxyquin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Cloxyquin wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseverfahren verwendet.
Medizin: Cloxyquin zeigt Potenzial bei der Behandlung von Tuberkulose und Dermatosen.
Wirkmechanismus
Cloxyquin entfaltet seine Wirkungen durch verschiedene Mechanismen. Es aktiviert den Peroxisomenproliferator-aktivierten Rezeptor gamma (PPARγ), der eine Rolle bei der Regulierung des Zellwachstums und der Zelldifferenzierung spielt . Diese Aktivierung führt zur Unterdrückung des Melanomzellwachstums und der Metastasierung. Cloxyquin interagiert auch über hydrophobe Wechselwirkungen mit Rinderserumalbumin (BSA) und bildet einen stabilen Komplex, der seinen Transport im Blutkreislauf erleichtern kann .
Vergleich Mit ähnlichen Verbindungen
Cloxyquin ähnelt anderen 8-Hydroxychinolinderivaten, wie zum Beispiel:
8-Hydroxychinolin: Die Stammverbindung von Cloxyquin, bekannt für ihre antimikrobiellen Eigenschaften.
5-Chlor-8-chinolinol: Ein weiteres chloriertes Derivat mit ähnlichen biologischen Aktivitäten.
Was Cloxyquin auszeichnet, ist seine spezifische Aktivierung von PPARγ und sein Potenzial in der Krebsforschung, insbesondere bei der Hemmung des Wachstums und der Metastasierung von Melanomzellen .
Eigenschaften
IUPAC Name |
5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMJYWDVABFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25395-13-5 (hydrochloride) | |
| Record name | Cloxyquin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045973 | |
| Record name | Cloxyquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-16-5 | |
| Record name | 5-Chloro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyquin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyquin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cloxyquin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloxiquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloxiquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cloxyquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloxiquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXYQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Chloro-8-hydroxyquinoline?
A1: The molecular formula of 5-Chloro-8-hydroxyquinoline is C9H6ClNO, and its molecular weight is 179.60 g/mol.
Q2: How can 5-Chloro-8-hydroxyquinoline be characterized spectroscopically?
A2: 5-Chloro-8-hydroxyquinoline can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. Characteristic peaks for 5-Chloro-8-hydroxyquinoline are observed in specific wavenumber regions, indicating the presence of C-Cl, C-O, and N-H bonds. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of individual atoms within the molecule. Both 1H NMR and 13C NMR are valuable for characterizing 5-Chloro-8-hydroxyquinoline. [, , ]
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 5-Chloro-8-hydroxyquinoline shows characteristic absorption bands, which can be used for quantitative analysis. [, , ]
Q3: What is the significance of the gelation behavior observed in 5-Chloro-8-hydroxyquinoline?
A3: 5-Chloro-8-hydroxyquinoline demonstrates the ability to form gels in aqueous alcohol solutions. [] This property could potentially be valuable in drug delivery systems, where controlled release of the compound is desired.
Q4: How does 5-Chloro-8-hydroxyquinoline interact with bovine serum albumin (BSA)?
A4: 5-Chloro-8-hydroxyquinoline binds to bovine serum albumin (BSA) primarily through hydrophobic interactions. [] It preferentially interacts with the fatty acid binding site 5 (FA5) of BSA, involving residues like Phe550, Leu531, and Leu574. The quinoline ring and hydroxyl moiety also participate in π-π interactions and hydrogen bonding with BSA residues. []
Q5: What is known about the metabolism and excretion of 5-Chloro-8-hydroxyquinoline in rats?
A5: In rats, 5-Chloro-8-hydroxyquinoline undergoes metabolism to form glucuronides and sulfates. [] Glucuronides are excreted in both bile and urine, while sulfates are predominantly excreted in urine. The study suggests that the excretion pathways are influenced by factors like molecular weight, plasma protein binding, and susceptibility to enzymatic hydrolysis. []
Q6: What are the potential applications of 5-Chloro-8-hydroxyquinoline in material science?
A6: 5-Chloro-8-hydroxyquinoline shows promise in material science, particularly in developing organic light-emitting diodes (OLEDs). [, , ] Its ability to form stable complexes with metals, especially zinc, makes it a suitable candidate for emissive layers in OLED devices. [, , ] Further research into its electroluminescent properties and device fabrication could lead to advancements in display technology.
Q7: How effective is 5-Chloro-8-hydroxyquinoline as an antibacterial agent when incorporated into polymeric materials?
A7: Studies have shown that incorporating 5-Chloro-8-hydroxyquinoline into polymeric materials, such as polylactic acid (PLA) nanofiber membranes, enhances their antibacterial properties. [, ] The controlled release of the compound from the polymer matrix contributes to its long-lasting antibacterial effect. [] This approach holds potential for developing effective wound dressings and other biomedical applications.
Q8: How do structural modifications of 5-Chloro-8-hydroxyquinoline influence its complexation with metal ions?
A8: Modifying the structure of 5-Chloro-8-hydroxyquinoline, particularly by introducing different substituents on the quinoline ring, significantly impacts its ability to bind with metal ions. [, ] These modifications can alter the electron density distribution within the molecule, affecting its chelating properties and the stability of the resulting metal complexes. [, ] Understanding this structure-activity relationship is crucial for tailoring the compound for specific applications.
Q9: How does the attachment position of 5-Chloro-8-hydroxyquinoline to azacrown ethers affect their metal ion selectivity?
A9: The attachment position of 5-Chloro-8-hydroxyquinoline to azacrown ethers plays a critical role in determining their metal ion selectivity. [] For instance, attaching it through the 7-position versus the 2-position on the azacrown ring leads to significant differences in the stability constants of complexes formed with various metal ions. [] This highlights the importance of positional isomerism in influencing the compound's interactions with metal ions.
Q10: What role does computational chemistry play in understanding the properties and behavior of 5-Chloro-8-hydroxyquinoline?
A10: Computational chemistry, particularly density functional theory (DFT) calculations, has been employed to study the electronic states and energies of 5-Chloro-8-hydroxyquinoline and its derivatives. [] These calculations provide valuable insights into the compound's electronic structure, optical properties, and interactions with other molecules, aiding in the design of novel materials and understanding its behavior in various systems.
Q11: What are potential areas for future research on 5-Chloro-8-hydroxyquinoline?
A11: 5-Chloro-8-hydroxyquinoline presents exciting avenues for future research:
- Drug Development: Exploring its potential as a therapeutic agent for various diseases, considering its known biological activities and exploring new targets. [, ]
- Biomaterial Applications: Investigating its incorporation into different biocompatible polymers and assessing its long-term efficacy and safety for applications like wound healing and drug delivery. [, ]
- Environmental Remediation: Studying its potential for removing heavy metals from contaminated water or soil, considering its metal chelating properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




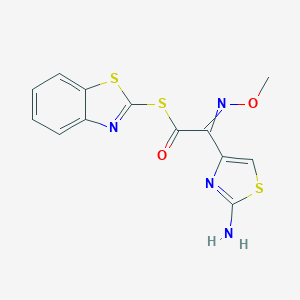
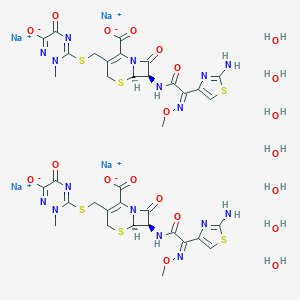

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)
